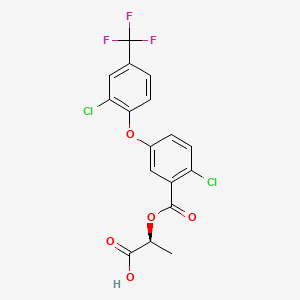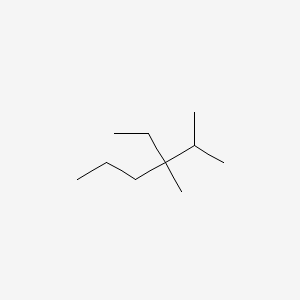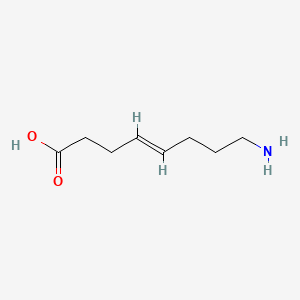
8-Aminooct-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminooct-4-enoic acid is an organic compound with the molecular formula C8H15NO2. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to an octene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminooct-4-enoic acid typically involves the reaction of oct-4-enoic acid with ammonia or an amine under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the amino group to the octene chain. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The use of biocatalysts or enzyme-mediated reactions is also explored to achieve greener and more sustainable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
8-Aminooct-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the octene chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 8-oxo-oct-4-enoic acid.
Reduction: Formation of 8-aminooctanoic acid.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Applications De Recherche Scientifique
8-Aminooct-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Aminooct-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminohexanoic acid: Similar structure but with a shorter carbon chain.
8-Aminodecanoic acid: Similar structure but with a longer carbon chain.
4-Aminobut-2-enoic acid: Similar structure but with a different position of the double bond.
Uniqueness
8-Aminooct-4-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55348-89-5 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(E)-8-aminooct-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-2H,3-7,9H2,(H,10,11)/b2-1+ |
Clé InChI |
VIBUBBGZNCHOEE-OWOJBTEDSA-N |
SMILES isomérique |
C(C/C=C/CCC(=O)O)CN |
SMILES canonique |
C(CC=CCCC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



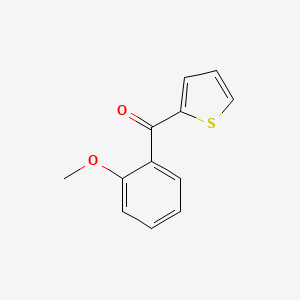
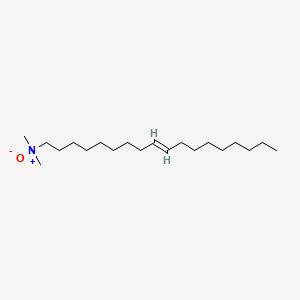
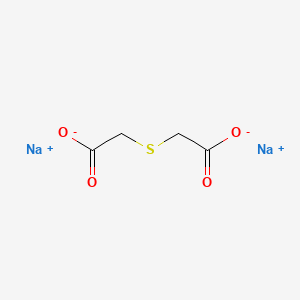
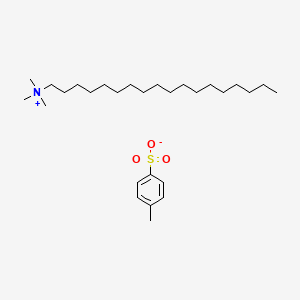

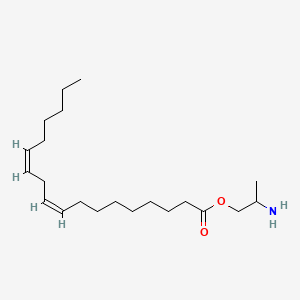
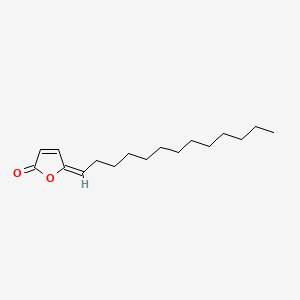
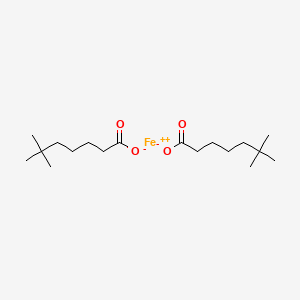
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

